molecular formula C9H21NO B14660811 N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine CAS No. 50339-65-6

N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine

Cat. No.: B14660811
CAS No.: 50339-65-6
M. Wt: 159.27 g/mol
InChI Key: MQSPGAAGPPMKGP-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine is an organic compound with the molecular formula C9H21NO It is a derivative of ethanamine, characterized by the presence of an ethyl group and a 2-methylpropoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine typically involves the reaction of ethanamine with ethyl bromide and 2-methylpropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of ethanamine attacks the carbon atoms of the bromides, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce simpler amines.

Scientific Research Applications

N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving amine metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-ethyl-ethanamine: Similar in structure but lacks the 2-methylpropoxy group.

    N,N-Diethylmethylamine: Contains two ethyl groups instead of an ethyl and a 2-methylpropoxy group.

    N-Ethylmorpholine: Contains a morpholine ring instead of the linear structure.

Uniqueness

N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.

Properties

CAS No.

50339-65-6

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

N-ethyl-N-(2-methylpropoxymethyl)ethanamine

InChI

InChI=1S/C9H21NO/c1-5-10(6-2)8-11-7-9(3)4/h9H,5-8H2,1-4H3

InChI Key

MQSPGAAGPPMKGP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)COCC(C)C

Origin of Product

United States

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